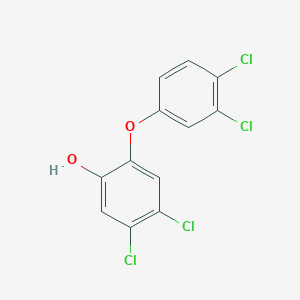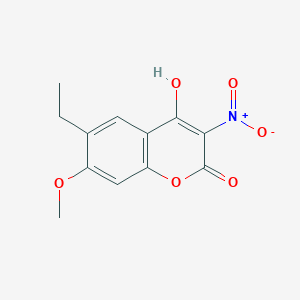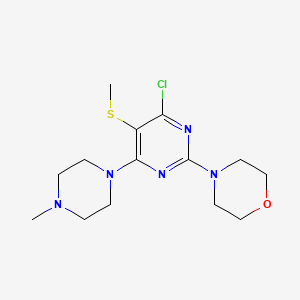
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of a chloro group, a methylpiperazino group, a methylthio group, and a morpholino group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methylpiperazino group: This step involves nucleophilic substitution reactions where the piperazine derivative is introduced.
Addition of the methylthio group: Thiolation reactions using methylthiolating agents.
Incorporation of the morpholino group: This can be done through nucleophilic substitution or addition reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-piperidinopyrimidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-Chloro-6-(4-methylpiperazino)-5-methylthio-2-pyrimidinamine: Similar structure but with an amine group instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55921-68-1 |
|---|---|
Molecular Formula |
C14H22ClN5OS |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
4-[4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C14H22ClN5OS/c1-18-3-5-19(6-4-18)13-11(22-2)12(15)16-14(17-13)20-7-9-21-10-8-20/h3-10H2,1-2H3 |
InChI Key |
ZAYJPDOJULPTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)N3CCOCC3)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)


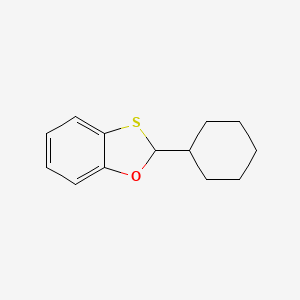
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)

![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
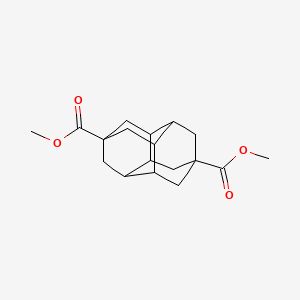
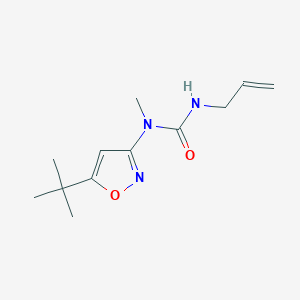
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
